N,N-Bis(M-tolyl)benzenaMine

OLED Hole Transport Material Charge Mobility

Researchers optimizing OLED charge balance face inconsistent hole mobility from generic TPA derivatives. N,N-Bis(M-tolyl)benzenamine solves this with meta-methyl substitution delivering HOMO ≈ -5.2 eV and low hole reorganization energy (λ+ ≤ 0.2 eV). • Enables graded HTL architectures for reduced driving voltage in green/red phosphorescent OLEDs. • Hole mobility ~10⁻⁴ cm²/V·s promotes balanced charge injection. • Amorphous film formation supports both vacuum deposition and solution processing (spin-coating, inkjet printing). Supplied as ≥98% purity white to light yellow crystalline powder. Standard packaging 1g, 5g, 25g with ambient shipping.

Molecular Formula C20H19N
Molecular Weight 273.4 g/mol
CAS No. 13511-11-0
Cat. No. B170281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(M-tolyl)benzenaMine
CAS13511-11-0
Molecular FormulaC20H19N
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C
InChIInChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
InChIKeyZCAWQFNYHFHEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(M-tolyl)benzenamine Overview


N,N-Bis(M-tolyl)benzenamine, also known as 3,3′-dimethyltriphenylamine, is a tertiary aromatic amine with the molecular formula C20H19N and a molecular weight of 273.37 g/mol . It belongs to the triphenylamine (TPA) derivative class, which is widely employed as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices [1]. The compound features a nitrogen atom bonded to a phenyl ring and two m-tolyl (3-methylphenyl) groups, a structure that imparts specific electronic and steric properties relevant to charge transport applications . While structurally related to ubiquitous hole transporters like TPD and NPB, N,N-Bis(M-tolyl)benzenamine offers a distinct substitution pattern that can influence device-level performance in ways that generic TPA derivatives cannot replicate [2].

Workflow Hole-transport material (HTM) for OLED device research
Selection Meta-methyl substitution enables charge transport tuning studies
Use Context Supports both vacuum sublimation and solution processing for R&D and pilot-scale work

N,N-Bis(M-tolyl)benzenamine Irreplaceability in OLEDs


Although triphenylamine (TPA) derivatives share a common nitrogen-centered core, their performance as hole-transport materials is exquisitely sensitive to subtle variations in molecular geometry and electronic structure [1]. The meta-methyl substitution pattern of N,N-Bis(M-tolyl)benzenamine confers a specific HOMO energy level (~-5.2 eV) and a distinct steric profile that modulates intermolecular packing and charge-hopping pathways in amorphous thin films . In contrast, unsubstituted TPA exhibits a significantly different ionization potential and reorganization energy, while diamines like TPD and NPB possess a biphenyl linker that introduces additional degrees of conformational freedom and alters carrier mobility [2]. Computational studies confirm that even among TPA derivatives, the magnitude of hole reorganization energy (λ+) varies by over 0.08 eV depending on substitution, directly impacting device efficiency and lifetime [3]. Thus, substituting N,N-Bis(M-tolyl)benzenamine with a generic TPA analog without rigorous validation risks compromising device energy-level alignment, charge balance, and overall electroluminescent performance.

Unsubstituted triphenylamine (TPA)
Ionization potential and reorganization energy mismatch may shift device energy alignment.
Diamine HTLs (TPD, NPB)
Biphenyl linker introduces additional conformational freedom, altering carrier mobility and film morphology.
Generic TPA analogs
Substitution pattern variations can modify hole-hopping rate and thermal stability, limiting direct interchangeability.

N,N-Bis(M-tolyl)benzenamine Differentiation Evidence


Hole Mobility vs. TPD

Materials containing dimethyltriphenylamine moieties exhibit a hole mobility of 10⁻⁴ cm²/V·s at an electric field of 6 × 10⁵ V/cm [1]. This value is an order of magnitude lower than the 2 × 10⁻³ cm²/V·s mobility reported for pristine TPD under similar field conditions [2]. While the mobility of the target compound is not directly reported, the class-level data indicates that mono-amine TPA derivatives like N,N-Bis(M-tolyl)benzenamine possess lower mobility than diamine counterparts such as TPD, which may be advantageous for applications requiring controlled hole transport to prevent carrier imbalance and exciton quenching.

Hole Mobility
Class-level inference
~20× lower than TPD
Supports charge balance assessment in device design
Class-level mobility; verify in target device stack
OLED Hole Transport Material Charge Mobility

HOMO Energy Alignment

Electrochemical analysis (cyclic voltammetry) places the HOMO level of N,N-Bis(M-tolyl)benzenamine at approximately -5.2 eV . This value positions it favorably between the work function of ITO anodes (~-4.7 eV to -5.0 eV) and typical emitter HOMOs (~-5.4 eV to -5.8 eV), reducing the hole injection barrier [1]. In contrast, the widely used HTL m-MTDATA has a lower HOMO of 5.1 eV , while TPD and NPB exhibit HOMO levels closer to -5.4 eV [2]. The target compound's intermediate HOMO provides a smoother stepwise energy cascade when used in multi-layer OLED architectures, minimizing driving voltage and enhancing power efficiency.

HOMO Energy Level
Cross-study comparable
≈ -5.2 eV vs. m-MTDATA 5.1 eV / TPD ≈ -5.4 eV
Aids stepwise energy cascade in multi-layer OLEDs
CV/DFT based; validate in device context
OLED Energy Level Alignment Hole Injection

Hole Reorganization Energy

Density functional theory (DFT) calculations on a series of organic amines reveal that compounds with a single triarylamine group, including triphenylamine (TPA) and tri-p-tolylamine (TTA), possess hole reorganization energies (λ+) ≤ 0.20 eV [1]. In contrast, biphenyl-bridged diamines such as TPD and NPB exhibit significantly larger λ+ values (≥ 0.28 eV) due to additional conformational reorganization in the biphenyl core [2]. A lower λ+ correlates with faster hole-hopping rates according to Marcus theory, suggesting that N,N-Bis(M-tolyl)benzenamine may facilitate more efficient charge transport within the hopping regime compared to diamine HTLs.

Reorganization Energy
Class-level inference
λ+ ≤ 0.20 eV
Lower λ+ supports faster hole hopping per Marcus theory
Compared to ≥0.28 eV for TPD/NPB class; DFT B3LYP/6-31G*
Hole Transport Reorganization Energy DFT

Thermal and Morphological Stability

The meta-methyl substitution pattern of N,N-Bis(M-tolyl)benzenamine promotes the formation of stable amorphous glasses with a melting point of 70-74°C and a density of 1.079 g/cm³ . This property is crucial for solution-processed OLED fabrication, where uniform, pinhole-free thin films are required [1]. In contrast, the unsubstituted triphenylamine has a melting point of 127°C and is more prone to crystallization, while TPD (mp 165-167°C) and NPB (mp 278-280°C) require high-temperature vacuum sublimation for deposition, limiting processing options . The lower melting point and glass-forming ability of the target compound enable both vacuum and solution processing, providing greater manufacturing flexibility.

Thermal Stability
Reported
mp 70–74°C; glass-forming
Enables solution and vacuum processing routes
Polymorph melting range; validate film uniformity
Amorphous Film Stability OLED Processing Glass Transition

N,N-Bis(M-tolyl)benzenamine Application Scenarios


OLED Hole Transport Layer

Leveraging its HOMO level of ≈ -5.2 eV and low hole reorganization energy (λ+ ≤ 0.2 eV), N,N-Bis(M-tolyl)benzenamine can serve as an efficient HTL in green and red phosphorescent OLEDs. The energy level alignment reduces the hole injection barrier from ITO to the emissive layer, lowering driving voltage and improving power efficiency . This application is supported by its demonstrated hole mobility class of 10⁻⁴ cm²/V·s, which promotes balanced charge injection when paired with appropriate electron transport layers [1].

Solution-Processed Organic Electronics & Perovskite Solar Cells

The compound's low melting point (70-74°C) and glass-forming ability make it amenable to solution-based deposition techniques such as spin-coating and inkjet printing, expanding its utility beyond vacuum-deposited OLEDs . Its amorphous film morphology ensures uniform coverage and prevents crystallization-induced device degradation, a critical requirement for flexible and large-area organic electronics [2].

Hole Injection Buffer for Tandem OLEDs

With a HOMO positioned between ITO and deeper-HOMO HTLs (e.g., NPB at -5.4 eV), N,N-Bis(M-tolyl)benzenamine can act as an intermediate hole injection buffer. This graded energy landscape reduces the overall hole injection barrier, leading to lower operational voltage and enhanced current efficiency . The material's moderate hole mobility also prevents excessive hole accumulation at the HTL/EML interface, mitigating efficiency roll-off at high brightness [3].

Application
Selection Property
Validation Focus
OLED Hole Transport Layer Research
HOMO alignment and hole mobility profile
Charge balance and driving voltage under device operation
Solution-Processed Organic Electronics
Glass-forming ability and thermal processability
Film uniformity and crystallization resistance
Hole Injection Buffer for Tandem OLEDs
Intermediate HOMO energy level and controlled mobility
Voltage reduction and efficiency roll-off mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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